molecular formula C16H26ClN3O4S B12740611 Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(1-piperidinyl)propyl)-, monohydrochloride CAS No. 129010-93-1

Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(1-piperidinyl)propyl)-, monohydrochloride

Cat. No.: B12740611
CAS No.: 129010-93-1
M. Wt: 391.9 g/mol
InChI Key: MUICQBKJQJHRKL-UHFFFAOYSA-N
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Description

Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(1-piperidinyl)propyl)-, monohydrochloride is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(1-piperidinyl)propyl)-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Benzamide Core: This can be achieved through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Aminosulfonyl Group: This step involves sulfonation reactions, where sulfonyl chlorides react with amines to introduce the aminosulfonyl group.

    Attachment of the Piperidinyl Propyl Group: This step involves nucleophilic substitution reactions where the piperidine ring is introduced through the reaction with appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(1-piperidinyl)propyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the benzamide core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and methylating agents are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(1-piperidinyl)propyl)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(1-piperidinyl)propyl)-, monohydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Compounds like N-(3-(2-methyl-1-piperidinyl)propyl)-2-(3-[(E)-2-(2-pyridinyl)vinyl]-1H-indazol-6-yl)aminobenzamide share structural similarities and may exhibit comparable biological activities.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and evodiamine, are also similar and have been studied for their pharmacological properties.

Uniqueness

The uniqueness of Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(1-piperidinyl)propyl)-, monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

129010-93-1

Molecular Formula

C16H26ClN3O4S

Molecular Weight

391.9 g/mol

IUPAC Name

2-methoxy-N-(3-piperidin-1-ylpropyl)-5-sulfamoylbenzamide;hydrochloride

InChI

InChI=1S/C16H25N3O4S.ClH/c1-23-15-7-6-13(24(17,21)22)12-14(15)16(20)18-8-5-11-19-9-3-2-4-10-19;/h6-7,12H,2-5,8-11H2,1H3,(H,18,20)(H2,17,21,22);1H

InChI Key

MUICQBKJQJHRKL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCN2CCCCC2.Cl

Origin of Product

United States

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